Benzamide, 4-((4-(((2-(((heptadecafluorooctyl)sulfonyl)propylamino)ethyl)amino)carbonyl)phenyl)methyl)-N-octadecyl-
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Overview
Description
Benzamide, 4-((4-(((2-(((heptadecafluorooctyl)sulfonyl)propylamino)ethyl)amino)carbonyl)phenyl)methyl)-N-octadecyl- is a complex organic compound with a unique structure that combines a benzamide core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-((4-(((2-(((heptadecafluorooctyl)sulfonyl)propylamino)ethyl)amino)carbonyl)phenyl)methyl)-N-octadecyl- typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Benzamide Core: This step involves the reaction of benzoic acid with an amine to form the benzamide structure.
Introduction of the Heptadecafluorooctyl Group: This step involves the reaction of a heptadecafluorooctyl-containing reagent with the benzamide core under specific conditions to introduce the heptadecafluorooctyl group.
Attachment of the Sulfonyl Group: This step involves the reaction of a sulfonyl chloride with the intermediate product to introduce the sulfonyl group.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-((4-(((2-(((heptadecafluorooctyl)sulfonyl)propylamino)ethyl)amino)carbonyl)phenyl)methyl)-N-octadecyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Benzamide, 4-((4-(((2-(((heptadecafluorooctyl)sulfonyl)propylamino)ethyl)amino)carbonyl)phenyl)methyl)-N-octadecyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of advanced materials, including coatings and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzamide, 4-((4-(((2-(((heptadecafluorooctyl)sulfonyl)propylamino)ethyl)amino)carbonyl)phenyl)methyl)-N-octadecyl- involves its interaction with specific molecular targets and pathways. The compound can interact with proteins and enzymes, leading to changes in their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzamide, 4-methyl-: A simpler benzamide derivative with different functional groups.
Benzamide, N-methyl-: Another benzamide derivative with a methyl group attached to the nitrogen atom.
Benzamide, N-phenyl-: A benzamide derivative with a phenyl group attached to the nitrogen atom.
Uniqueness
Benzamide, 4-((4-(((2-(((heptadecafluorooctyl)sulfonyl)propylamino)ethyl)amino)carbonyl)phenyl)methyl)-N-octadecyl- is unique due to its complex structure and the presence of multiple functional groups, including the heptadecafluorooctyl and sulfonyl groups. These groups confer unique chemical properties, such as high hydrophobicity and potential biological activity, making it distinct from simpler benzamide derivatives.
Properties
CAS No. |
73019-19-9 |
---|---|
Molecular Formula |
C46H60F17N3O4S |
Molecular Weight |
1074.0 g/mol |
IUPAC Name |
4-[[4-[2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(propyl)amino]ethylcarbamoyl]phenyl]methyl]-N-octadecylbenzamide |
InChI |
InChI=1S/C46H60F17N3O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28-64-37(67)35-24-20-33(21-25-35)32-34-22-26-36(27-23-34)38(68)65-29-31-66(30-4-2)71(69,70)46(62,63)44(57,58)42(53,54)40(49,50)39(47,48)41(51,52)43(55,56)45(59,60)61/h20-27H,3-19,28-32H2,1-2H3,(H,64,67)(H,65,68) |
InChI Key |
VSMLCKGSLXSQHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NCCN(CCC)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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